molecular formula C20H21FN2O2 B298453 N-(3-fluorophenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(3-fluorophenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B298453
M. Wt: 340.4 g/mol
InChI Key: RZNHZMQSXSCERG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as Compound A, is a synthetic compound that belongs to the class of pyrrolidinecarboxamides. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide A is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various molecular targets, including ion channels and receptors. In particular, it has been shown to interact with the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the brain. This interaction results in the enhancement of GABAergic neurotransmission, leading to sedative and anxiolytic effects.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide A has been shown to produce a range of biochemical and physiological effects in various animal models. It has been shown to produce sedative and anxiolytic effects, reduce inflammation, and inhibit the growth of cancer cells. In addition, it has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-fluorophenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide A is its high potency and selectivity for its molecular targets. This makes it a valuable tool for studying the function of various molecular targets in vitro and in vivo. However, one of the limitations of N-(3-fluorophenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide A is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(3-fluorophenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide A. One area of interest is the development of new analogs with improved pharmacological properties, such as increased solubility and selectivity. Another area of interest is the investigation of the potential therapeutic applications of N-(3-fluorophenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide A in various disease models, including cancer, inflammation, and neurodegenerative disorders. Finally, the role of N-(3-fluorophenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide A in modulating the activity of various molecular targets in the brain and other tissues warrants further investigation.

Synthesis Methods

N-(3-fluorophenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide A can be synthesized through a multistep process involving the reaction of 3-fluoroaniline, 4-isopropylbenzaldehyde, and pyrrolidine-2,5-dione. The reaction is carried out in the presence of a suitable solvent, acid catalyst, and reducing agent. The resulting product is then purified through a series of chromatographic techniques to obtain pure N-(3-fluorophenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide A.

Scientific Research Applications

N-(3-fluorophenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide A has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In drug discovery, N-(3-fluorophenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide A has been used as a lead compound for the development of new drugs with improved pharmacological properties. In neuroscience, it has been studied for its potential role in modulating the activity of neurotransmitter receptors.

properties

Product Name

N-(3-fluorophenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Molecular Formula

C20H21FN2O2

Molecular Weight

340.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-5-oxo-1-(4-propan-2-ylphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H21FN2O2/c1-13(2)14-6-8-18(9-7-14)23-12-15(10-19(23)24)20(25)22-17-5-3-4-16(21)11-17/h3-9,11,13,15H,10,12H2,1-2H3,(H,22,25)

InChI Key

RZNHZMQSXSCERG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)F

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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